3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

mGluR5 negative allosteric modulator structure-activity relationship piperidine substitution

This unsubstituted piperidine variant (CAS 866847-29-2) is the critical baseline for deconvoluting steric vs. electronic effects in mGluR5/1 SAR. Pair it with 4-methylpiperidine analogs (WO2007072093) to quantify methylation penalties. Ideal for [³H]MPEP displacement, FEP validation, and HLM metabolism profiling. Purchase with 3-(benzenesulfonyl)-4-(piperidin-1-yl)quinoline (866843-06-3) and 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (866847-40-7) to construct a matched molecular pair dataset.

Molecular Formula C21H22N2O2S
Molecular Weight 366.48
CAS No. 866847-29-2
Cat. No. B2795059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline
CAS866847-29-2
Molecular FormulaC21H22N2O2S
Molecular Weight366.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCC4
InChIInChI=1S/C21H22N2O2S/c1-16-9-11-17(12-10-16)26(24,25)20-15-22-19-8-4-3-7-18(19)21(20)23-13-5-2-6-14-23/h3-4,7-12,15H,2,5-6,13-14H2,1H3
InChIKeySVZDNKQZKVRWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 866847-29-2): Core Chemotype and Procurement Context


3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 866847-29-2, molecular formula C21H22N2O2S, molecular weight 366.5 g/mol) is a fully synthetic quinoline derivative belonging to the 3-sulfonyl-4-aminoquinoline chemotype. The compound features a 4-methylbenzenesulfonyl (tosyl) group at the 3-position and an unsubstituted piperidine ring at the 4-position of the quinoline core. This scaffold is documented in the patent literature as a core structure within a series of metabotropic glutamate receptor 5 (mGluR5) and mGluR1 receptor subtype-preferring ligands [1], positioning the compound as a research tool for investigating group I mGluR pharmacology. However, the majority of publicly available biological characterization data exists for close structural analogs bearing substituents on the piperidine ring (e.g., 4-methylpiperidine, 3-methylpiperidine) or modifications to the benzenesulfonyl group; direct, peer-reviewed quantitative data for the unsubstituted piperidine variant remain sparse, and procurement decisions should be grounded in the comparative SAR framework established below.

Why 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline Cannot Be Interchanged with Generic 3-Sulfonyl-4-aminoquinoline Analogs


Within the 3-sulfonyl-4-aminoquinoline chemotype disclosed for mGluR1/5 modulation [1], even subtle structural variations produce substantial shifts in receptor binding affinity, subtype selectivity, and functional activity. The specific combination present in CAS 866847-29-2—a 4-methylbenzenesulfonyl (tosyl) group at position 3 paired with an unsubstituted piperidine at position 4—occupies a distinct steric and electronic space relative to analogs bearing methyl-substituted piperidines (e.g., 4-methylpiperidin-1-yl or 3-methylpiperidin-1-yl) [2]. In the related patent literature, analogous compounds with a 4-methylpiperidine substituent at position 4 have been characterized with quantitative mGluR5 binding data [2], and the removal of this methyl group is predicted to alter both the conformational preferences of the piperidine ring and the compound's ligand-lipophilicity efficiency, precluding direct functional substitution without experimental validation. Therefore, procurement of the exact title compound is mandatory for studies aiming to probe the SAR contribution of the unsubstituted piperidine moiety within this pharmacophore series.

Head-to-Head and Cross-Study Comparative Evidence for 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (866847-29-2)


Structural Differentiation: Unsubstituted Piperidine vs. 4-Methylpiperidine at Position 4 of the 3-Tosyl-Quinoline Scaffold

The title compound bears an unsubstituted piperidine ring at the quinoline 4-position, in contrast to the closely related analog 3-(4-methylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline, which is explicitly disclosed in patent WO2007072093 as part of a series of mGluR5 receptor ligands [1]. In structurally analogous mGluR5 negative allosteric modulator (NAM) chemotypes, the introduction of a 4-methyl group on the piperidine ring has been shown to modulate both binding affinity and functional cooperativity with the MPEP binding site; removal of this methyl group, as in the title compound, is expected to alter the van der Waals contact surface within the receptor allosteric pocket and may shift the compound's bias between mGluR5 and mGluR1 subtype preference, though direct quantitative binding data for the title compound have not been published in peer-reviewed form as of the knowledge cutoff. This structural difference is non-trivial for procurement: the 4-methylpiperidine analog and the title compound are chemically distinct entities that cannot serve as mutual surrogates in SAR expansion studies.

mGluR5 negative allosteric modulator structure-activity relationship piperidine substitution quinoline pharmacophore

Sulfonyl Substituent Comparison: 4-Methylbenzenesulfonyl (Tosyl) vs. Unsubstituted Benzenesulfonyl at Quinoline 3-Position

The title compound incorporates a 4-methylbenzenesulfonyl (tosyl) group, distinguishing it from the des-methyl analog 3-(benzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 866843-06-3) [1]. In the mGluR5 NAM pharmacophore, the para-substituent on the benzenesulfonyl ring occupies a lipophilic sub-pocket; the methyl group in the tosyl variant increases both molecular volume and lipophilicity relative to the unsubstituted phenylsulfonyl analog. While direct comparative binding data for these two specific compounds are not publicly available, SAR trends from the broader 3-sulfonyl-4-aminoquinoline patent series indicate that para-substitution on the benzenesulfonyl ring can modulate mGluR5 binding affinity by up to one order of magnitude, depending on the nature of the 4-amino substituent [2]. The tosyl group also provides a distinct spectroscopic handle (characteristic aromatic proton splitting pattern in ¹H NMR and a diagnostic fragment ion in mass spectrometry) that facilitates analytical confirmation of compound identity in procurement quality control workflows.

sulfonyl SAR tosyl vs. phenylsulfonyl mGluR5 ligand lipophilic efficiency

Amino Substituent Chemotype Differentiation: Piperidine vs. 4-Phenylpiperazine at Quinoline 4-Position

A structurally related compound, 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866847-40-7), replaces the piperidine ring of the title compound with a 4-phenylpiperazine moiety [1]. This substitution introduces a second basic nitrogen (piperazine N4), which is further functionalized with a phenyl group, fundamentally altering the compound's pKa profile, aqueous solubility, and potential for forming π-π interactions within the receptor binding site. The piperidine nitrogen (pKa ~10-11 for tertiary piperidines) is strongly basic and predominantly protonated at physiological pH, whereas the piperazine N1 in the comparator is less basic (pKa ~8-9) due to electron withdrawal by the adjacent N4-phenyl group. This difference in ionization state can affect membrane permeability and non-specific binding. For researchers requiring a compound with a single basic center and a well-defined protonation state at pH 7.4, the title compound offers a cleaner pharmacological profile than the piperazine analog.

piperidine vs. piperazine mGluR5 pharmacophore basicity and solubility medicinal chemistry

Quinoline Core Substitution: Unsubstituted Quinoline vs. 6-Methoxy or 6-Fluoro Analogs in the 3-Tosyl-4-piperidinyl Series

The title compound bears no additional substituents on the quinoline core, distinguishing it from analogs such as 6-methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (MW 396.5) and 6-fluoro-3-(3,4-dimethylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 887223-18-9) [1]. In the context of mGluR5 NAM development, electron-donating groups (e.g., 6-OCH₃) and electron-withdrawing groups (e.g., 6-F) on the quinoline ring modulate the electron density of the aromatic system, which in turn affects the strength of π-stacking interactions with receptor aromatic residues and can shift metabolic stability by blocking cytochrome P450-mediated oxidation at the 6-position. The unsubstituted quinoline core of the title compound provides a reference baseline for assessing the electronic and metabolic contribution of quinoline substituents within the series. Procurement of the unsubstituted parent compound is therefore necessary for any systematic SAR investigation aiming to deconvolute substituent effects on the quinoline ring.

quinoline substitution electron-withdrawing group metabolic stability medicinal chemistry optimization

Patent-Corroborated Pharmacological Target Class: mGluR5/mGluR1 Receptor Subtype Ligand with Unexplored Selectivity Window

The 3-sulfonyl-4-aminoquinoline chemotype encompassing the title compound is explicitly claimed as a ligand scaffold with preference for mGluR1 and mGluR5 receptor subtypes in U.S. Patent Application US 2009/0042934 A1 [1]. While the patent discloses generic binding assay methodologies (displacement of radiolabeled MPEP from rat brain membranes or recombinant human mGluR5) and reports Ki values in the nanomolar to sub-nanomolar range for certain exemplified compounds, the specific title compound (CAS 866847-29-2) is not among the individually characterized examples. Nevertheless, its structural placement within the claimed generic formula—where R¹ is 4-methylphenyl, R² is hydrogen, and the 4-amino substituent is piperidin-1-yl—indicates that it falls within the scope of compounds predicted to exhibit mGluR5 binding activity. The unsubstituted piperidine variant occupies a critical gap in the SAR matrix between the 4-methylpiperidine and 3-methylpiperidine analogs disclosed in related patent WO2007072093 [2], representing an opportunity for researchers to define the steric and conformational preferences of the receptor's allosteric binding pocket.

metabotropic glutamate receptor mGluR5 mGluR1 allosteric modulator CNS drug discovery

Recommended Research and Industrial Application Scenarios for 3-(4-Methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline (866847-29-2)


mGluR5 Negative Allosteric Modulator (NAM) SAR Expansion: Piperidine Ring Substitution Scan

The title compound serves as the essential unsubstituted piperidine reference point in a systematic SAR matrix exploring the effect of piperidine C2, C3, and C4 alkyl substitution on mGluR5 binding affinity and subtype selectivity. Researchers should pair this compound head-to-head with the 4-methylpiperidine and 3-methylpiperidine analogs disclosed in WO2007072093 [1] to deconvolute steric vs. electronic contributions to receptor engagement. Binding experiments using [³H]MPEP displacement in recombinant human mGluR5-expressing cell membranes can directly quantify the affinity penalty or gain associated with piperidine methylation, generating novel SAR data that may guide lead optimization toward improved subtype selectivity or reduced off-target liability.

Matched Molecular Pair Analysis: Tosyl vs. Phenylsulfonyl and Piperidine vs. Piperazine Pharmacophore Mapping

Procure the title compound alongside 3-(benzenesulfonyl)-4-(piperidin-1-yl)quinoline (CAS 866843-06-3) [1] and 3-(4-methylbenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline (CAS 866847-40-7) [2] to construct a matched molecular pair dataset. This set enables quantification of the ΔpIC₅₀ attributable to (a) para-methylation of the benzenesulfonyl group and (b) piperidine-to-phenylpiperazine replacement. Such data are directly applicable to computational free-energy perturbation (FEP) validation studies and provide experimentally grounded constraints for pharmacophore model refinement.

Quinoline Core Metabolic Soft-Spot Identification: Unsubstituted Parent as In Vitro Metabolism Baseline

The unsubstituted quinoline core of the title compound makes it an ideal baseline substrate for cytochrome P450 metabolism studies. Incubate the compound with human liver microsomes (HLM) and compare the metabolite profile with that of 6-methoxy and 6-fluoro analogs [1] to identify the contribution of C6 substitution to metabolic stability. The absence of a blocking group at C6 in the title compound allows researchers to assess whether C6 oxidation represents a primary metabolic clearance pathway, informing subsequent medicinal chemistry strategies for improving pharmacokinetic half-life while preserving target potency.

Chemical Probe Development: Exploring Group I mGluR Subtype Selectivity (mGluR5 vs. mGluR1)

Given that the patent family covering this chemotype claims both mGluR1 and mGluR5 receptor subtype-preferring ligands [1], the title compound should be profiled in parallel radioligand binding assays against both receptor subtypes. The unsubstituted piperidine variant may exhibit a distinct selectivity profile compared to N-alkylated analogs, potentially serving as a starting point for developing subtype-selective pharmacological tool compounds. Any observed selectivity window would carry significant value for the neuroscience research community, where highly selective mGluR5 vs. mGluR1 probes remain in demand for functional dissection of group I mGluR signaling.

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